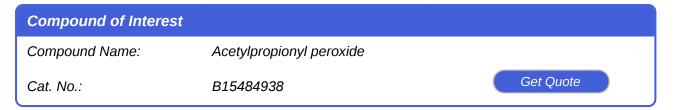


acetylpropionyl peroxide CAS number 5762-50-5

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An In-depth Technical Guide to **Acetylpropionyl Peroxide** (CAS 5762-50-5)

Disclaimer: **Acetylpropionyl peroxide**, identified by CAS number 5762-50-5, is a specific organic peroxide for which detailed public-domain information is scarce. This guide synthesizes available data for the specified compound and supplements it with established principles for organic peroxides as a chemical class to provide a comprehensive technical overview for research and development professionals.

Chemical Identity and Properties

Acetylpropionyl peroxide, with the systematic name 3-oxobutanoyl 2-oxobutanoate, is an organic peroxide. Organic peroxides are characterized by the presence of a peroxide linkage (-O-O-), which is thermally unstable and can readily cleave to form free radicals. This property makes them highly useful as initiators for polymerization reactions.[1][2][3]

Physical and Chemical Properties

Quantitative data for this specific compound is limited. The following table summarizes general properties expected for a compound of this nature, based on information for related structures and the general class of organic peroxides.



Property	Value	Source/Notes
CAS Number	5762-50-5	-
IUPAC Name	3-oxobutanoyl 2-oxobutanoate	-
Molecular Formula	C8H10O6	Calculated from structure
Molecular Weight	202.16 g/mol	Calculated from structure
Appearance	Expected to be a liquid or low- melting solid	General property of similar organic peroxides
Primary Hazard Class	Organic Peroxide	[4][5][6]
Key Hazards	Thermally unstable, flammable, strong oxidizer	[4][6][7]

Synthesis and Handling Representative Synthesis Protocol

A specific, validated synthesis protocol for **acetylpropionyl peroxide** is not readily available in published literature. However, a general approach for the synthesis of asymmetric diacyl peroxides can be proposed based on established organic chemistry principles. The following is a representative, hypothetical protocol.

Reaction Principle: The synthesis could plausibly be achieved by the reaction of a peroxy acid with an acid anhydride or acid chloride, or by the reaction of an acid chloride with a salt of a hydroperoxide. The following protocol is based on the latter approach.

Materials:

- 3-Oxobutanoyl chloride (Acetoacetyl chloride)[8][9]
- Peroxybutyric acid (or its sodium salt)
- Anhydrous, non-protic solvent (e.g., diethyl ether, tetrahydrofuran)
- Aqueous base solution (e.g., sodium bicarbonate)



Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Preparation of Peroxy Acid Salt: Dissolve peroxybutyric acid in an anhydrous solvent and cool the solution to 0-5°C in an ice bath.
- Deprotonation: Slowly add a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide solution) while maintaining the low temperature to form the sodium peroxybutanoate salt.
- Acylation: In a separate flask, dissolve 3-oxobutanoyl chloride in the same anhydrous solvent and cool to 0-5°C.
- Reaction: Add the solution of the peroxy acid salt dropwise to the 3-oxobutanoyl chloride solution with vigorous stirring, ensuring the temperature does not rise above 5°C.
- Quenching and Workup: After the addition is complete, allow the reaction to stir at low temperature for several hours. Quench the reaction by slowly adding cold, dilute aqueous sodium bicarbonate solution to neutralize any remaining acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold water and brine.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature to yield the crude acetylpropionyl peroxide.

Caution: This is a hypothetical protocol. The synthesis of organic peroxides is hazardous and should only be attempted by trained professionals with appropriate safety measures, including a blast shield.

Safe Handling and Storage

Handling organic peroxides requires strict adherence to safety protocols to mitigate the risk of rapid decomposition or explosion.



- Handling: Handle in a well-ventilated area, using non-sparking tools.[7] Wear appropriate
 personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and
 chemical-impermeable gloves.[10] Avoid contact with skin and eyes.[4] Prevent the buildup
 of electrostatic charge.[6]
- Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[4][6] Keep containers tightly closed.[6] Do not store with reducing agents, acids, or other incompatible materials.
- Spills: In case of a spill, remove all sources of ignition and evacuate the area.[10] Contain the spillage and collect with an inert absorbent material. Do not let the product enter drains.

 [4]
- Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5] Do not contaminate water or sewer systems.[7]

Applications in Polymer Science

Organic peroxides are primarily used as radical initiators in the synthesis of polymers.[1][11] [12] The thermal decomposition of the peroxide generates free radicals that initiate the polymerization of monomers like vinyls, acrylates, and styrenes.[3]

Mechanism of Action: Free-Radical Polymerization

The process of free-radical polymerization initiated by an organic peroxide such as **acetylpropionyl peroxide** can be described in three main stages:

- Initiation: The peroxide molecule undergoes homolytic cleavage of the O-O bond upon heating, yielding two free radicals.[2][3]
- Propagation: The initial radical adds to a monomer unit, creating a new, larger radical. This new radical then adds to another monomer, and the process repeats, rapidly extending the polymer chain.
- Termination: The growth of the polymer chain is halted when two radicals react with each other, either by combination or disproportionation.



Representative Experimental Protocol for Polymerization

Objective: To initiate the bulk polymerization of methyl methacrylate (MMA) using **acetylpropionyl peroxide**.

Materials:

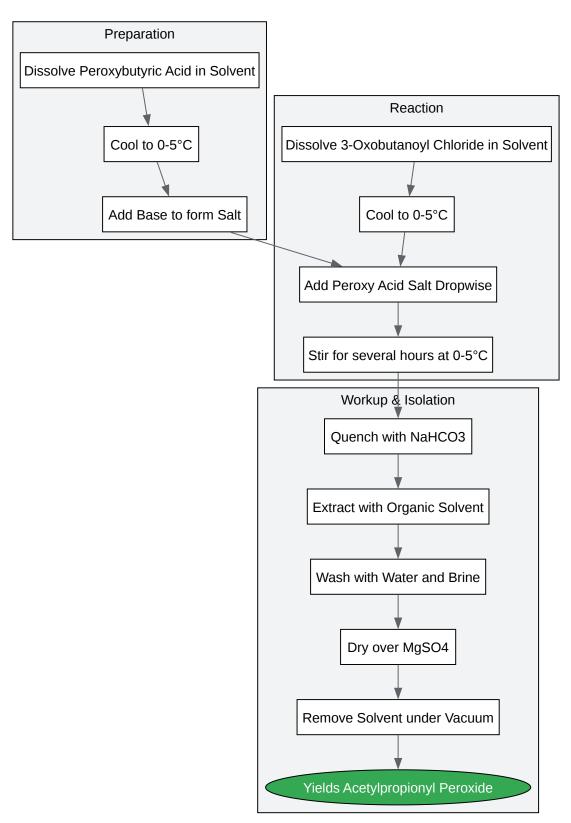
- Methyl methacrylate (MMA), inhibitor removed
- Acetylpropionyl peroxide (initiator)
- Reaction vessel with a nitrogen inlet and magnetic stirrer
- · Heating mantle or oil bath

Procedure:

- Preparation: Purge the reaction vessel with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
- Charging the Reactor: Add the purified methyl methacrylate monomer to the reaction vessel.
- Initiator Addition: Add a calculated amount of **acetylpropionyl peroxide** (typically 0.1-1.0 mol% relative to the monomer) to the monomer.
- Polymerization: Heat the mixture to a temperature appropriate for the decomposition of the peroxide (e.g., 60-80°C) while stirring. The solution will become progressively more viscous as the polymer forms.
- Completion and Isolation: Continue the reaction for several hours until the desired conversion is achieved. Cool the reaction and dissolve the resulting polymer in a suitable solvent (e.g., acetone). Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
- Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature.



Visualizations Synthesis Workflow

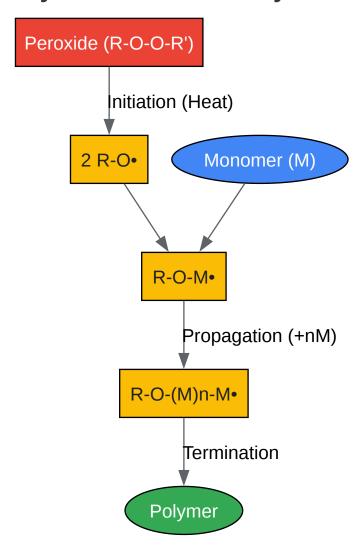




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Caption: Hypothetical workflow for the synthesis of acetylpropionyl peroxide.

Free-Radical Polymerization Pathway



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Caption: General mechanism of peroxide-initiated free-radical polymerization.

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